2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide
Description
2-(3,4-Dimethoxyphenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide is a structurally complex acetamide derivative characterized by:
- Hydroxyethyl side chain: Introduces polarity, improving solubility in aqueous environments.
- Furan-thiophene hybrid moiety: A heterocyclic system that may facilitate π-π stacking or hydrogen bonding, critical for pharmacological activity.
This compound’s unique combination of substituents distinguishes it from simpler acetamide derivatives, warranting detailed comparison with structural analogs.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-24-18-4-3-13(9-19(18)25-2)10-20(23)21-11-15(22)17-6-5-16(26-17)14-7-8-27-12-14/h3-9,12,15,22H,10-11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRGFVKASNXPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reaction with an appropriate reagent to form the dimethoxyphenyl intermediate.
Introduction of the Hydroxyethyl Group: The intermediate is then reacted with an ethylating agent to introduce the hydroxyethyl group.
Formation of the Thiophen-Furan Moiety: The thiophen-3-yl and furan-2-yl groups are introduced through a series of coupling reactions.
Final Coupling Reaction: The final step involves coupling the hydroxyethyl intermediate with the thiophen-furan moiety to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Research Findings and Implications
- Solubility vs. Stability : The hydroxyethyl group increases hydrophilicity but may reduce metabolic stability compared to alkyl or aryl substituents .
- Heterocyclic Influence : The furan-thiophene system offers unique π-orbital interactions distinct from triazole or thiazole-containing analogs, suggesting varied pharmacological targets .
Q & A
Basic: What synthetic methodologies are established for this compound?
The synthesis involves multi-step organic reactions, typically starting with functionalized aromatic precursors. Key steps include:
- Acylation : Introducing the acetamide group via reaction of an aniline derivative with acetylating agents (e.g., acetic anhydride or chloroacetyl chloride) under basic conditions .
- Cross-Coupling : Suzuki or Stille coupling to integrate thiophene and furan moieties, often requiring palladium catalysts (e.g., Pd(PPh₃)₄) in inert atmospheres and solvents like THF or DMF .
- Hydroxylation : Introduction of the hydroxy group via reduction of ketones (e.g., NaBH₄) or epoxide opening reactions .
Reference : Synthesis protocols from analogous acetamides highlight the use of carbodiimide coupling agents (e.g., EDC·HCl) and triethylamine in dichloromethane to form amide bonds .
Advanced: How can reaction yields be optimized in multi-step syntheses?
Optimization strategies include:
- Catalyst Screening : Testing Pd-based catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) to enhance coupling efficiency. For example, Pd(PPh₃)₄ improves furan-thiophene cross-coupling yields by 15–20% compared to PdCl₂ .
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance intermediate solubility, while low temperatures (–40°C) minimize side reactions during sensitive steps like epoxide formation .
- Purification : Gradient column chromatography (hexane/ethyl acetate) or recrystallization (methanol/acetone) improves purity to >95% .
Data Note : In a 2023 study, adjusting the molar ratio of reactants (1:1.2 for amine:acyl chloride) increased yields from 65% to 82% .
Basic: What analytical techniques are critical for characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of methoxy, thiophene, and furan groups. For example, methoxy protons appear as singlets at δ 3.75–3.85 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 456.12 for C₂₂H₂₅NO₆S) .
- X-ray Crystallography : Resolves 3D conformation, such as dihedral angles between aromatic rings (e.g., 61.8° twist between dimethoxyphenyl and thiophene planes) .
Advanced: How to address contradictions in reported biological activities of analogous compounds?
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line: HEK293 vs. HeLa). For instance, anti-inflammatory activity varies by 30% depending on TNF-α concentration .
- Structural Analog Analysis : Substituent effects (e.g., replacing 3,4-dimethoxy with chloro groups) alter binding affinity to COX-2 by 2.5-fold .
- Computational Modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Ser530 in COX-2) to rationalize potency differences .
Advanced: What strategies enhance the compound’s pharmacological profile?
- Bioisosteric Replacement : Substituting thiophene with pyridine improves metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours in liver microsomes) .
- Prodrug Design : Esterification of the hydroxy group enhances oral bioavailability (AUC₀–24h increased by 3× in rat models) .
- SAR Studies : Systematic variation of methoxy positions (3,4- vs. 2,5-) shows 3,4-substitution maximizes inhibition of NF-κB (IC₅₀ = 0.8 µM vs. 2.1 µM) .
Basic: What stability considerations are critical for storage and handling?
- Light Sensitivity : Degrades by 20% under UV light (λ = 254 nm) in 48 hours; store in amber vials .
- pH Stability : Hydrolyzes in acidic conditions (pH < 3) via amide bond cleavage; neutral buffers (pH 6–8) recommended .
- Thermal Stability : Decomposes above 150°C; DSC shows endothermic peak at 152°C .
Advanced: How to design experiments for mechanistic studies of its biological activity?
- Kinetic Assays : Time-resolved fluorescence quenching to measure binding kinetics (e.g., kₒₙ = 1.2 × 10⁴ M⁻¹s⁻¹ for kinase inhibition) .
- Isotope Labeling : ¹⁴C-labeled analogs track metabolic pathways in vitro (e.g., hepatic glucuronidation accounts for 60% of clearance) .
- CRISPR Knockout Models : Validate target specificity by comparing activity in wild-type vs. COX-2⁻/⁻ macrophages .
Basic: What are its key physicochemical properties?
- LogP : Calculated (ChemAxon) as 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- Solubility : 12 mg/mL in DMSO; <0.1 mg/mL in water .
- pKa : Amide proton pKa = 9.8 (predicted via MarvinSketch) .
Advanced: How to troubleshoot low yields in the final coupling step?
- Catalyst Poisoning : Trace oxygen or moisture reduces Pd activity; use rigorous inert (N₂/Ar) conditions and molecular sieves .
- Byproduct Analysis : LC-MS identifies dimers or dehalogenated products; optimize stoichiometry (e.g., 1.1 eq. boronic acid for Suzuki coupling) .
- Temperature Gradients : Gradual warming (–40°C to RT) during Stille coupling reduces side reactions .
Advanced: What computational tools predict its interaction with biological targets?
- Molecular Dynamics (GROMACS) : Simulate binding stability to EGFR (RMSD < 2.0 Å over 100 ns) .
- Pharmacophore Modeling (LigandScout) : Identifies essential features (e.g., hydrogen bond donor at hydroxy group) for PDE4 inhibition .
- ADMET Prediction (ADMETlab 2.0) : Forecasts moderate CYP3A4 inhibition risk (Probability = 0.67) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
